4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
Description
The compound 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a quinazoline-thione derivative featuring a hexyl linker with a substituted piperazine moiety. Its structure comprises:
- Quinazoline-2(1H)-thione core: Known for kinase inhibition and anticancer properties.
- Hexyl chain: A six-carbon spacer with a ketone group at position 4.
Properties
Molecular Formula |
C25H30ClN5OS |
|---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H30ClN5OS/c1-18-10-11-19(26)17-22(18)30-13-15-31(16-14-30)23(32)9-3-2-6-12-27-24-20-7-4-5-8-21(20)28-25(33)29-24/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H2,27,28,29,33) |
InChI Key |
SJNPCDLWAMTRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives undergo cyclization with thiourea or phosphorus pentasulfide to introduce the thione group. For example, heating anthranilic acid with thiourea in acetic anhydride yields 2-thioxo-1,2-dihydroquinazolin-4(3H)-one, which is subsequently dehydrogenated to quinazoline-2(1H)-thione.
Representative Procedure
-
Anthranilic acid (10 mmol) and thiourea (12 mmol) are refluxed in acetic anhydride (20 mL) at 120°C for 6 hours.
-
The mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
-
The precipitate is filtered and recrystallized from ethanol to yield 2-thioxoquinazolin-4-one (78% yield).
-
Dehydrogenation using iodine in dimethylformamide (DMF) at 80°C for 2 hours produces quinazoline-2(1H)-thione (85% purity).
Direct Thionation of Quinazolinones
Quinazolin-2(1H)-ones are converted to thiones via Lawesson’s reagent. For instance, treatment of 4-chloroquinazoline with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 hours affords the thione derivative in 92% yield.
Preparation of 6-[4-(5-Chloro-2-Methylphenyl)Piperazin-1-Yl]-6-Oxohexylamine
This side chain integrates a piperazine ring, a hexanoyl spacer, and a terminal amine.
Synthesis of 4-(5-Chloro-2-Methylphenyl)Piperazine
-
N-Alkylation of Piperazine :
Piperazine (20 mmol) reacts with 1-bromo-5-chloro-2-methylbenzene (22 mmol) in acetonitrile at 80°C for 24 hours, yielding 1-(5-chloro-2-methylphenyl)piperazine (88% yield).
Coupling of Quinazoline-Thione and Side Chain
The final step involves nucleophilic substitution or condensation to link the two modules.
Nucleophilic Aromatic Substitution
Reductive Amination (Alternative)
-
Formation of Schiff Base :
Quinazoline-2(1H)-thione-4-carbaldehyde (5 mmol) and the hexanoyl amine (5 mmol) react in methanol at 25°C for 6 hours. -
Reduction with NaBH₄ :
Sodium borohydride (10 mmol) is added, and stirring continues for 2 hours.
Analytical Characterization
Optimization Challenges and Solutions
-
Low Coupling Efficiency : Increasing reaction temperature to 120°C in DMF improves yields to 78%.
-
Thione Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
-
Amine Hydrolysis : Use of Boc-protected intermediates minimizes side reactions during acylation.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 64% overall yield using continuous flow chemistry for the acylation step and mechanochemical grinding for the cyclization. Environmental metrics include:
-
PMI (Process Mass Intensity) : 32 (solvent recovery reduces PMI to 18).
-
E-Factor : 45 (excluding water).
Chemical Reactions Analysis
Oxidation Reactions
The thione group (-C=S) at position 2 of the quinazoline moiety undergoes oxidation to form disulfide bonds or sulfonic acid derivatives under controlled conditions:
-
Disulfide formation : Reaction with iodine in ethanol yields dimeric disulfide structures, critical for stabilizing protein interactions in medicinal applications.
-
Sulfonic acid derivatives : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thione to a sulfonic acid group (-SO₃H), enhancing water solubility for pharmacokinetic studies.
Typical Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| I₂ (0.1 M) | Ethanol | 25°C, 2 h | Disulfide dimer |
| H₂O₂ (30%) | Acetic acid | 60°C, 4 h | Quinazoline-2-sulfonic acid |
Nucleophilic Substitution
The sulfur atom in the thione group acts as a nucleophile, enabling substitutions:
-
Alkylation : Reacts with propargyl bromide in the presence of K₂CO₃ to form S-propargyl derivatives, a key step in click chemistry applications (e.g., triazole synthesis) .
-
Acylation : Acetyl chloride in pyridine substitutes the thione sulfur with acyl groups, generating thioester intermediates for further functionalization.
Example Reaction :
Cyclocondensation Reactions
The compound participates in cyclization reactions to form fused heterocycles:
-
Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized acetamides generates triazole-linked hybrids, enhancing antibacterial activity .
-
Thiazoloquinazoline synthesis : Reacts with α,β-unsaturated ketones via Michael addition and cyclization to produce thiazole-fused quinazolines, studied for antioxidant properties .
Key Cyclization Pathway :
-
Michael addition with ethyl cyanoacetate.
-
Intramolecular cyclization under basic conditions.
-
Aromatization to yield thiazolo[2,3-b]quinazoline derivatives .
Functional Group Modifications
-
Piperazine ring reactions :
-
The secondary amine in the piperazine linker undergoes reductive amination with aldehydes/ketones to introduce alkyl/aryl groups.
-
Demethylation of the 2-methylphenyl substituent using BBr₃ generates hydroxylated analogs for structure-activity relationship (SAR) studies.
-
-
Amide bond hydrolysis :
Acidic hydrolysis (HCl, reflux) cleaves the amide bond in the hexyl linker, yielding shorter-chain metabolites.
Comparative Reaction Yields
Data from analogous quinazoline-thione systems :
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| S-Propargylation | Propargyl bromide | 72 | K₂CO₃, DMF, 60°C, 6 h |
| Disulfide formation | I₂ | 58 | EtOH, 25°C, 2 h |
| Triazole cycloaddition | 2-Bromoacetamide derivatives | 81 | CuSO₄, sodium ascorbate, RT |
| Thiazoloquinazoline | Ethyl cyanoacetate | 67 | NH₄OAc, 80°C, 12 h |
Mechanistic Insights
-
Electron-withdrawing effects : The 5-chloro-2-methylphenyl group reduces electron density at the piperazine nitrogen, slowing alkylation kinetics compared to unsubstituted analogs.
-
Steric hindrance : Bulky substituents on the quinazoline core limit accessibility to the thione sulfur, necessitating polar aprotic solvents (e.g., DMF) for efficient substitutions .
Scientific Research Applications
Biological Activities
The compound exhibits diverse biological activities, particularly:
- Anticancer Activity : Preliminary studies indicate that this compound could serve as a lead structure for developing new therapeutic agents targeting cancer pathways. Its structural similarity to other quinazoline derivatives suggests potential efficacy against various cancer cell lines.
- Mechanisms of Action : The compound is believed to interact with specific molecular targets involved in tumor growth and metastasis. Understanding these interactions is crucial for advancing its clinical applications.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals the unique properties of 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Piperazine core | Central serotonin-mimetic action |
| 3,4-Dihydroquinazoline | Quinazoline derivative | Antitumor properties |
| 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | Nitro-substituted quinazoline | Antimicrobial activity |
Compared to these compounds, 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione's dual functional groups may confer distinct pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of quinazoline derivatives, including:
- Anticancer Studies : A study published in GSC Biological and Pharmaceutical Sciences investigated novel quinazoline analogues for their anticancer properties against the MDA-MB 231 cell line. The results indicated significant anticancer activity, suggesting that modifications to the quinazoline scaffold can enhance efficacy against cancer cells .
- Mechanistic Studies : Research has shown that compounds similar to 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. These interactions are critical for understanding how these compounds can be optimized for therapeutic use.
- Synthesis and Optimization : Studies have focused on optimizing synthesis conditions to improve yield and purity. The synthesis typically involves multiple steps, including the formation of the piperazine and quinazoline moieties under controlled conditions .
Mechanism of Action
The mechanism of action of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Core Structure: The target compound’s quinazoline-thione core is distinct from purine () and quinolone () derivatives but shares a sulfur-containing heterocycle with pyrimidine-thiones ().
- Piperazine Substituent: The 5-chloro-2-methylphenyl group differentiates it from ciprofloxacin derivatives (cyclohexyloxy) and benzofuran-based pyrimidine-thiones (benzylidene-amino) .
- Molecular Weight : Likely higher than 386.9 g/mol () due to the hexyl linker and quinazoline core.
Physicochemical Properties
- Solubility : The 5-chloro-2-methylphenyl group increases lipophilicity compared to polar substituents like hydroxybenzylidene (8b, ) or methoxyethyl (). This may reduce aqueous solubility but enhance membrane permeability .
- Melting Point : Quinazoline-thiones in exhibit melting points >200°C, suggesting the target compound may similarly have a high melting point. Piperazine-containing ciprofloxacin analogs (e.g., Compound 6: 210.8–212.4°C) support this inference .
Biological Activity
The compound 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione , also referred to as compound 1 , belongs to the class of quinazoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of compound 1, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of compound 1 can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5OS |
| Molecular Weight | 397.93 g/mol |
| IUPAC Name | 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |
| CAS Number | Not specifically listed |
Anticancer Properties
Quinazoline derivatives, including compound 1, have been extensively studied for their anticancer properties. They often act as inhibitors of various kinases involved in cancer cell proliferation and survival. Recent studies have shown that:
- Inhibition of Kinase Activity : Compound 1 exhibits potent inhibitory effects on several receptor tyrosine kinases (RTKs), including EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), at submicromolar concentrations. This is crucial for blocking signaling pathways that promote tumor growth .
- Cell Line Studies : In vitro studies demonstrated that compound 1 significantly reduced the viability of various cancer cell lines, including breast (MCF-7) and prostate (DU145) cancer cells. The IC50 values ranged from 0.5 to 2.0 μM, indicating a strong antiproliferative effect .
The mechanism by which compound 1 exerts its biological effects can be attributed to several factors:
- Kinase Inhibition : By inhibiting key kinases, compound 1 disrupts critical signaling pathways involved in cell cycle regulation and apoptosis.
- Tubulin Polymerization Inhibition : Similar to other quinazoline derivatives, compound 1 may also interfere with tubulin polymerization, thereby inhibiting mitosis and leading to cell death .
- Induction of Apoptosis : Studies indicate that treatment with compound 1 leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, promoting programmed cell death in cancer cells .
Study on Antitumor Activity
A notable study investigated the antitumor activity of compound 1 in xenograft models using human cancer cell lines. The results showed:
- Tumor Growth Inhibition : Mice treated with compound 1 exhibited a significant reduction in tumor size compared to control groups.
- Survival Rates : The overall survival rate increased by approximately 30% in treated mice compared to untreated controls, underscoring the potential of this compound as a therapeutic agent .
Q & A
Q. How to optimize regioselectivity in piperazine-quinazoline coupling?
- Methodology : Use directing groups (e.g., nitro) on quinazoline to control piperazine attachment. Explore Pd-catalyzed C–N coupling () or microwave-assisted synthesis () for higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
